molecular formula C14H15ClN2O3 B2451130 Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 263157-08-0

Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2451130
CAS RN: 263157-08-0
M. Wt: 294.74
InChI Key: BJYPUOCKWBTIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as ECOP, is an organic compound with a wide range of applications in scientific research. It is a colorless, water-soluble solid that is used as a reagent, catalyst, and a ligand in various chemical reactions. ECOP has been studied extensively in recent years due to its unique properties and potential applications in various scientific fields.

Scientific Research Applications

  • Reaction Pathway Analysis : Fesenko et al. (2010) and Shutalev et al. (2010) investigated the reaction of Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates. They found that the reaction pathway is strongly influenced by the basicity and nucleophilicity of the reaction media, leading to either ring expansion or nucleophilic substitution. These studies provide insight into the chemical behavior and potential applications of the compound in synthetic chemistry (Fesenko et al., 2010), (Shutalev et al., 2010).

  • Synthesis and Pharmaceutical Evaluation : A study by Shafiq et al. (2020) focused on synthesizing halogenated pyrimidine derivatives, including Ethyl 6-methyl2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. They evaluated these compounds for their anticancer, antifungal, and insecticidal activities. This research highlights the compound's potential in developing pharmaceuticals (Shafiq et al., 2020).

  • Spectral Analysis : Dr. Shakila and Dr. Saleem (2018) conducted a spectral analysis of the compound using DFT computations. They investigated the molecular structures, vibrational frequencies, and NMR chemical shifts, providing a deeper understanding of the compound's properties and potential applications in material science (Shakila & Saleem, 2018).

  • Thermodynamic Properties : Klachko et al. (2020) measured the combustion energies of various esters of the compound, providing insights into their thermodynamic properties. This research is significant for understanding the compound's behavior under different conditions and its potential applications in thermochemical processes (Klachko et al., 2020).

  • Molecular Structure and Conformational Analysis : Memarian et al. (2013) utilized X-ray crystal structure analysis and DFT for structural and electronic characterizations of tetrahydropyrimidine derivatives. This study aids in understanding the molecular and crystal structures, which is crucial for applications in crystal engineering and material science (Memarian et al., 2013).

properties

IUPAC Name

ethyl 6-(chloromethyl)-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-2-20-13(18)11-10(8-15)16-14(19)17-12(11)9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYPUOCKWBTIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.